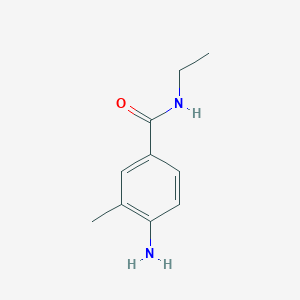

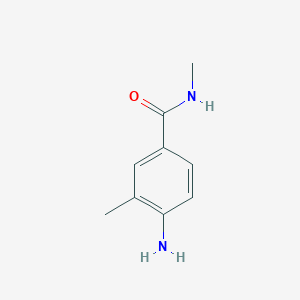

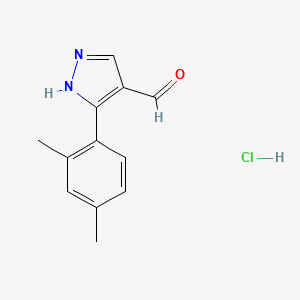

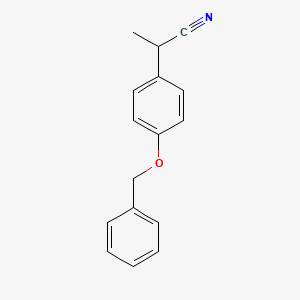

2-(4-(苄氧基)苯基)丙腈

描述

Synthesis Analysis

Paper discusses the synthesis of N-benzylidene benzylamine (BBA) through the homogeneous transfer hydrogenation of benzonitrile using 2-propanol or 1,4-butanediol as the hydrogen source. This process involves a nickel-catalyzed reaction under mild conditions, which could potentially be adapted for the synthesis of "2-(4-(Benzyloxy)phenyl)propanenitrile" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of "2-(4-(Benzyloxy)phenyl)propanenitrile" is not directly analyzed in the papers, paper provides an example of molecular structure analysis through the characterization of heterocyclic spiro compounds. This paper discusses the structure determination of a compound obtained from the photolysis of an azirine in the presence of carbon disulfide, which could inform the structural analysis of "2-(4-(Benzyloxy)phenyl)propanenitrile" by analogy.

Chemical Reactions Analysis

Paper describes the generation and reactivity of a phenylnitrenium ion from a model metabolite of a benzothiazole derivative. The study provides insights into the reactivity of such ions, which could be relevant to the chemical reactions involving the benzyloxy group in "2-(4-(Benzyloxy)phenyl)propanenitrile." The paper also discusses the trapping of reactive intermediates and the formation of adducts, which could be relevant for understanding the reactivity of the nitrile group in the compound of interest.

Physical and Chemical Properties Analysis

Paper outlines methods for the determination of benzonitrile derivatives in a drug substance using gas chromatography. This paper could inform the analysis of the physical and chemical properties of "2-(4-(Benzyloxy)phenyl)propanenitrile," such as its chromatographic behavior and detection limits. The methods described could potentially be adapted for the analysis of the compound .

科学研究应用

Nickel(II) Complex Formation

(Kitos et al., 2016) 的研究描述了2-苯甲酰吡啶的新反应,形成了一个方平面Ni(II)配合物,展示了在配位化学中的潜在应用。

Crystal Structure Analysis

(Sharma et al., 2014) 的研究聚焦于与2-(4-(苄氧基)苯基)丙腈相关的化合物的晶体结构,提供了有关它们分子排列和在晶体学中的潜力的见解。

Copper Pollutant Elimination

(Ge et al., 2020) 发现将苄氧基引入分子中可以增强其在铜污染物消除中的活性,表明在环境化学和制药制造中的应用。

Azo Polymers

(Meng et al., 1996) 的研究涉及类似化合物的偶氮聚合物,揭示了它们在可逆光学存储中的潜力,突显了在材料科学中的应用。

Antibacterial Activity

(Hawaiz & Samad, 2012) 合成了2-(4-(苄氧基)苯基)丙腈的衍生物,具有显著的抗菌活性,表明其在新抗菌剂开发中的用途。

作用机制

Mode of Action

It’s known that many similar compounds work by binding to their target proteins or enzymes, thereby modulating their activity .

Biochemical Pathways

It’s common for such compounds to influence multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

The effects of similar compounds can range from changes in cellular signaling to alterations in gene expression .

Action Environment

The action, efficacy, and stability of 2-(4-(Benzyloxy)phenyl)propanenitrile can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .

属性

IUPAC Name |

2-(4-phenylmethoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-13(11-17)15-7-9-16(10-8-15)18-12-14-5-3-2-4-6-14/h2-10,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGDCSYLYCAHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。